molecular formula C17H19FN2O3S B4492037 N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

Cat. No.: B4492037
M. Wt: 350.4 g/mol
InChI Key: NCAKDKLWGUVMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE is a complex organic compound with a molecular formula of C16H18FN2O3S This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a methanesulfonamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Methanesulfonamido Group: The methanesulfonamido group is attached through a sulfonation reaction, where methanesulfonyl chloride reacts with an amine.

    Ethylation: The final step involves the ethylation of the compound using ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-FLUOROPHENYL)BENZAMIDE
  • N-(4-FLUOROPHENYL)-2-BROMOBENZAMIDE
  • N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE

Uniqueness

N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE is unique due to the presence of the methanesulfonamido group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.

Properties

IUPAC Name

N-ethyl-4-[(2-fluoro-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-3-19-17(21)14-10-8-13(9-11-14)12-20(24(2,22)23)16-7-5-4-6-15(16)18/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAKDKLWGUVMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-ETHYL-4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.